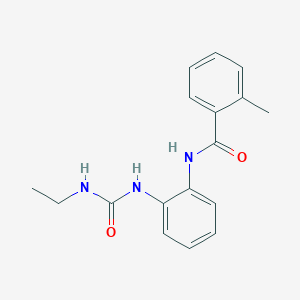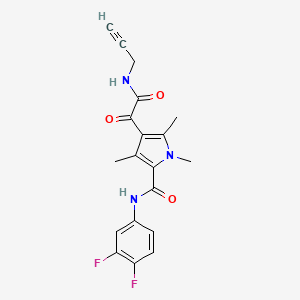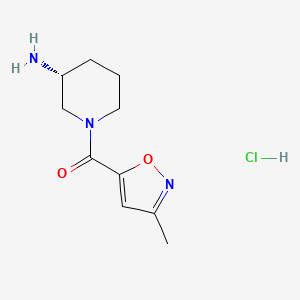
2-(2,2-Dimethylcyclopropyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethylcyclopropyl)propanoic acid is a unique organic compound characterized by its cyclopropyl group attached to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dimethylcyclopropyl)propanoic acid typically involves the following steps:
Cyclopropanation: The starting material, 2,2-dimethylpropene, undergoes cyclopropanation using a suitable reagent like Simmons-Smith reagent (diiodomethane and zinc-copper couple).
Oxidation: The resulting cyclopropane derivative is then oxidized to introduce the carboxylic acid group. This can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,2-Dimethylcyclopropyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to yield carbon dioxide and water.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The cyclopropyl group can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄
Reduction: Lithium aluminium hydride (LiAlH₄), borane (BH₃)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Carbon dioxide, water
Reduction: Alcohols, aldehydes
Substitution: Various substituted cyclopropyl derivatives
Applications De Recherche Scientifique
2-(2,2-Dimethylcyclopropyl)propanoic acid has found applications in several scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Its unique structure makes it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(2,2-Dimethylcyclopropyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can influence the binding affinity and selectivity of the compound towards certain enzymes or receptors. The carboxylic acid group can form hydrogen bonds, enhancing its biological activity.
Comparaison Avec Des Composés Similaires
2-(2,2-Dimethylcyclopropyl)propanoic acid is unique due to its cyclopropyl group, which imparts distinct chemical and physical properties. Similar compounds include:
2-(2,2-Dimethylcyclopropyl)thiophene: This compound features a thiophene ring instead of a carboxylic acid group.
1-(2,2-Dimethylcyclopropyl)-2-propen-1-one: This compound contains a ketone group instead of a carboxylic acid group.
These compounds differ in their functional groups and, consequently, their reactivity and applications.
Propriétés
IUPAC Name |
2-(2,2-dimethylcyclopropyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5(7(9)10)6-4-8(6,2)3/h5-6H,4H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZAEBOACAIDCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-ethyl-N-{3-[(prop-2-en-1-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2850060.png)

![(3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2850064.png)

![3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(methylsulfanyl)phenyl]propanamide](/img/structure/B2850070.png)



![1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2850076.png)

